molecular formula C15H14N2OS B7728974 N'-benzoyl-N-(4-methylphenyl)carbamimidothioic acid

N'-benzoyl-N-(4-methylphenyl)carbamimidothioic acid

Cat. No.: B7728974
M. Wt: 270.4 g/mol
InChI Key: KZULWIHHNWYETK-UHFFFAOYSA-N
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Description

N’-benzoyl-N-(4-methylphenyl)carbamimidothioic acid is a chemical compound with a complex structure that includes a benzoyl group, a 4-methylphenyl group, and a carbamimidothioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzoyl-N-(4-methylphenyl)carbamimidothioic acid typically involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the acylation process .

Industrial Production Methods

In an industrial setting, the production of N’-benzoyl-N-(4-methylphenyl)carbamimidothioic acid can be scaled up using continuous flow microreactor systems. These systems allow for precise control over reaction parameters, leading to higher yields and more efficient production processes .

Chemical Reactions Analysis

Types of Reactions

N’-benzoyl-N-(4-methylphenyl)carbamimidothioic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl or 4-methylphenyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

N’-benzoyl-N-(4-methylphenyl)carbamimidothioic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-benzoyl-N-(4-methylphenyl)carbamimidothioic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-benzoyl-N-(4-methylphenyl)carbamimidothioic acid include:

  • N’-benzoyl-N-(4-methoxyphenyl)carbamimidothioic acid
  • N-(4-methylphenyl)benzamide
  • N-(4-methylphenyl)thiazol-2-yl derivatives

Uniqueness

What sets N’-benzoyl-N-(4-methylphenyl)carbamimidothioic acid apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications in scientific research and industry .

Properties

IUPAC Name

N'-benzoyl-N-(4-methylphenyl)carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-11-7-9-13(10-8-11)16-15(19)17-14(18)12-5-3-2-4-6-12/h2-10H,1H3,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZULWIHHNWYETK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=NC(=O)C2=CC=CC=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=NC(=O)C2=CC=CC=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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